molecular formula C17H26Cl2N2O2S B11536467 N'-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide

Cat. No.: B11536467
M. Wt: 393.4 g/mol
InChI Key: YONIQZDFQBJYAU-XSFVSMFZSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a sulfonohydrazide moiety, and a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and decane-1-sulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

2,4-dichlorobenzaldehyde+decane-1-sulfonohydrazideHCl, refluxN’-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide\text{2,4-dichlorobenzaldehyde} + \text{decane-1-sulfonohydrazide} \xrightarrow{\text{HCl, reflux}} \text{N'-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide} 2,4-dichlorobenzaldehyde+decane-1-sulfonohydrazideHCl, reflux​N’-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfonohydrazide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its dichlorophenyl group is known to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of N’-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N’-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide exerts its effects depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonohydrazide moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide is unique due to its long decane chain, which imparts distinct hydrophobic properties. This feature can influence its solubility and interaction with biological membranes, making it a valuable compound for specific applications where similar compounds may not be as effective.

Properties

Molecular Formula

C17H26Cl2N2O2S

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]decane-1-sulfonamide

InChI

InChI=1S/C17H26Cl2N2O2S/c1-2-3-4-5-6-7-8-9-12-24(22,23)21-20-14-15-10-11-16(18)13-17(15)19/h10-11,13-14,21H,2-9,12H2,1H3/b20-14+

InChI Key

YONIQZDFQBJYAU-XSFVSMFZSA-N

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NN=CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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